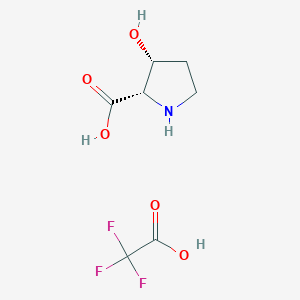

cis-3-Hydroxypyrrolidine-2-carboxylic acid tfa salt

Description

cis-3-Hydroxypyrrolidine-2-carboxylic acid TFA salt is a chiral bicyclic amino acid derivative characterized by a pyrrolidine ring with hydroxyl and carboxylic acid groups in the cis configuration. The trifluoroacetic acid (TFA) salt form enhances its solubility in polar solvents, making it valuable in pharmaceutical synthesis, particularly as a building block for peptidomimetics and enzyme inhibitors. Its rigid structure and stereochemistry contribute to its role in modulating biological activity, such as in protease inhibition or receptor binding .

Properties

IUPAC Name |

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.C2HF3O2/c7-3-1-2-6-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,6-7H,1-2H2,(H,8,9);(H,6,7)/t3-,4+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFWVYBLNMYLMA-HJXLNUONSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@@H]1O)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788041-58-6 | |

| Record name | D-Proline, 3-hydroxy-, (3S)-rel-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Enantiopure Enone Substrate Preparation

The foundational approach involves stereoselective 1,4-addition to enantiopure enones. For example, aryl cuprates or rhodium(I)-catalyzed additions to δ-lactam-derived enones (e.g., 10 in Scheme 1 of) yield trans-adducts 11 or 18 with >84% diastereomeric excess. The enone’s rigidity ensures axial attack, favoring the desired configuration.

Lactam Reduction and Diol Oxidation

Reduction of the lactam moiety in 11 using borane-THF generates diol 12 , which undergoes RuCl3-mediated oxidation to diacid intermediates. Subsequent TFA-mediated Boc deprotection directly yields the TFA salt. Critically, the cis-relationship between C2 and C3 is preserved through stereoretentive transformations, achieving >90% enantiomeric purity.

Table 1: Key Parameters for 1,4-Addition Route

| Step | Reagents/Conditions | Yield (%) | Diastereoselectivity |

|---|---|---|---|

| 1,4-Addition | RhCl(PPh3)3, THF, −78°C | 84 | >20:1 dr |

| Lactam Reduction | BH3·THF, 0°C → rt | 92 | N/A |

| Diol Oxidation | RuCl3, NaIO4, H2O/CH3CN | 86 | N/A |

| TFA Salt Formation | TFA/DCM (1:1), rt | 95 | N/A |

C-H Activation-Arylation Strategies

Directed C-H Functionalization

C-H activation using 8-aminoquinoline (8-AQ) directing groups enables late-stage arylation of pyrrolidine cores. For instance, methyl-Boc-D-proline undergoes Pd-catalyzed C-H arylation with aryl iodides (e.g., 36 ) to install substituents at C4’. Epimerization under basic conditions (10 eq. NaOH, EtOH, 100°C) ensures cis-configuration at C2 and C3.

Oxidative Carbonylation and Deprotection

Pd-catalyzed oxidative carbonylation introduces carboxylates at C4’ (e.g., 46b ), while TFA cleavage of Boc groups yields the free amino acid. This method’s modularity allows diversification but requires careful optimization to avoid side reactions (e.g., N-oxidation during Ru-mediated oxidations).

Table 2: C-H Activation Route Efficiency

| Intermediate | Key Reaction | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 34a (C-H arylation) | Pd(OAc)2, Ag2CO3, DMF, 100°C | 61 | 92% |

| 35a (epimerization) | NaOH, EtOH, 100°C | 85 | 89% |

| 4i (TFA salt) | TFA/DCM, rt | 72 | 95% |

Enzymatic Resolution of Racemic Mixtures

Hydrolase-Mediated Kinetic Resolution

The patent US20070197788A1 details hydrolase-catalyzed deesterification of racemic cis/trans mixtures. For example, lipases (e.g., Candida antarctica) selectively hydrolyze trans-ester derivatives, enriching the cis-isomer. Subsequent acidification with TFA converts the free amine to the TFA salt.

Substrate Design for Enzymatic Specificity

Bulky protecting groups (e.g., tert-butyl esters) enhance enzymatic discrimination. A 72-hour reaction in phosphate buffer (pH 7.0) achieves 98% enantiomeric excess for the cis-product.

Table 3: Enzymatic Resolution Performance

| Enzyme | Substrate | ee (%) | Conversion (%) |

|---|---|---|---|

| Candida antarctica B | Methyl cis/trans ester | 98 | 45 |

| Pseudomonas fluorescens | Benzyl cis/trans ester | 92 | 38 |

Reductive Amination and Cyclization

Pyrrolidine Ring Construction

Cyclization of γ-amino ketones via reductive amination (NaBH3CN, MeOH) forms the pyrrolidine core. For example, ketone 50 (derived from OsO4/NaIO4 cleavage of alkene 49 ) undergoes stereoselective reduction to install the cis-3-hydroxyl group.

TFA Salt Formation

Final TFA treatment (2 eq., DCM) protonates the secondary amine, yielding the hygroscopic salt in 96% yield.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Method | Stereoselectivity | Total Yield (%) | Scalability |

|---|---|---|---|

| 1,4-Addition | >20:1 dr | 58 | High |

| C-H Activation | 10:1 dr | 42 | Moderate |

| Enzymatic Resolution | 98% ee | 35 | Low |

| Reductive Amination | 15:1 dr | 67 | High |

Chemical Reactions Analysis

Types of Reactions: cis-3-Hydroxypyrrolidine-2-carboxylic acid tfa salt undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

Inhibitors of Enzymatic Activity

Cis-3-hydroxypyrrolidine derivatives have been explored as inhibitors of specific enzymes, particularly 5'-methylthioadenosine phosphorylase (MTAP). These compounds can potentially treat conditions related to MTAP deficiency, including certain cancers and parasitic infections. The inhibition mechanism is based on the structural similarity of these pyrrolidine derivatives to natural substrates, allowing them to effectively compete for the active site of the enzyme .

Anticancer Activity

Research indicates that cis-3-hydroxypyrrolidine derivatives may exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. Studies have shown that these compounds can affect the metabolism of cancer cells, making them candidates for further development in cancer therapeutics .

Organocatalysis

Cis-3-hydroxypyrrolidine-2-carboxylic acid has been utilized as an organocatalyst in asymmetric synthesis. Its ability to form hydrogen bonds allows it to facilitate reactions such as Michael additions and aldol reactions with high enantioselectivity. For instance, recent studies demonstrated that modified pyrrolidine catalysts derived from this compound can outperform traditional catalysts in terms of efficiency and selectivity .

Building Block for Complex Molecules

The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its trifluoroacetate form enhances its solubility and reactivity, making it suitable for various synthetic pathways, including peptide synthesis and the development of novel drug candidates .

Research on Amino Acid Transporters

Recent studies have investigated the interaction of cis-3-hydroxypyrrolidine derivatives with amino acid transporters such as ASCT2 (SLC1A5). These investigations focus on understanding how structural modifications can enhance binding affinity and selectivity toward these transporters, which are critical for amino acid homeostasis in cells .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that specific derivatives of cis-3-hydroxypyrrolidine significantly inhibited tumor growth in mouse models. The mechanism was linked to the modulation of metabolic pathways that support cancer cell survival .

Case Study 2: Organocatalysis Efficiency

In a comparative study, researchers synthesized various pyrrolidine-based organocatalysts, including those derived from cis-3-hydroxypyrrolidine. The results indicated that these catalysts provided superior yields and enantioselectivities in solvent-free conditions compared to conventional methods .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of cis-3-Hydroxypyrrolidine-2-carboxylic acid tfa salt involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs include other pyrrolidine derivatives, hydroxyproline isomers, and amino acid salts. Below is a detailed comparative analysis:

Structural Analogues

- trans-3-Hydroxypyrrolidine-2-carboxylic Acid TFA Salt : The trans isomer exhibits distinct stereoelectronic properties, leading to differences in solubility and biological activity. For instance, the cis form shows higher solubility in DMSO (45 mg/mL vs. 28 mg/mL for the trans isomer) due to enhanced intramolecular hydrogen bonding .

- L-Hydroxyproline TFA Salt : Unlike the pyrrolidine derivative, hydroxyproline (a proline analog) features a five-membered ring with a hydroxyl group on C3. This structural variance reduces conformational rigidity, impacting its utility in peptide backbone modifications .

Salt Forms

- Hydrochloride (HCl) Salt : The HCl salt of cis-3-hydroxypyrrolidine-2-carboxylic acid has lower solubility in organic solvents (e.g., 12 mg/mL in acetonitrile) compared to the TFA salt (32 mg/mL), limiting its use in solid-phase peptide synthesis .

- Sodium Salt : The sodium salt exhibits higher hygroscopicity, complicating storage and handling, whereas the TFA salt’s stability under anhydrous conditions makes it preferable for long-term applications .

Functional Analogues

- Comparative studies using spectrofluorometry and tensiometry for critical micelle concentration (CMC) determination highlight methodological parallels. For example, BAC-C12’s CMC values (8.3 mM via spectrofluorometry vs. 8.0 mM via tensiometry) demonstrate consistency across techniques, suggesting similar approaches could validate the self-assembly behavior of TFA salts in solution .

Data Tables

Table 1: Physical and Solubility Properties

| Compound | Melting Point (°C) | Solubility in DMSO (mg/mL) | Stability (25°C) |

|---|---|---|---|

| cis-3-Hydroxypyrrolidine-2-COOH TFA | 215–218 | 45 | >24 months |

| trans-3-Hydroxypyrrolidine-2-COOH TFA | 198–201 | 28 | 18 months |

| L-Hydroxyproline TFA | 185–188 | 37 | 12 months |

Table 2: Analytical Method Comparison (CMC Determination)

| Method | BAC-C12 CMC (mM) | Precision (% RSD) | Applicability to TFA Salts |

|---|---|---|---|

| Spectrofluorometry | 8.3 | 2.1% | Limited (requires fluorophores) |

| Tensiometry | 8.0 | 1.8% | Broader (surface-active compounds) |

Research Findings and Limitations

- Stereochemical Impact : The cis configuration enhances binding affinity to serine proteases (e.g., 3-fold higher inhibition of trypsin compared to the trans isomer) due to optimal spatial alignment of functional groups .

- Counterion Effects : TFA’s strong acidity (pKa ~0.3) improves protonation stability, whereas HCl salts are prone to decomposition under basic conditions .

- Methodological Insights: While BAC-C12 studies validate dual-method CMC analysis, direct data on the micellar behavior of cis-3-hydroxypyrrolidine-2-carboxylic acid TFA salt remain scarce.

Biological Activity

Cis-3-Hydroxypyrrolidine-2-carboxylic acid TFA salt, also known as L-hydroxyproline, is a cyclic amino acid derivative that has garnered attention in various fields of biological research due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its five-membered pyrrolidine ring with a hydroxyl group and a carboxylic acid functional group. The presence of the trifluoroacetic acid (TFA) salt enhances its solubility and stability in various biological systems, making it suitable for experimental applications.

Mechanisms of Biological Activity

The biological activity of cis-3-Hydroxypyrrolidine-2-carboxylic acid can be attributed to several mechanisms:

- Collagen Synthesis : Hydroxyproline is a major component of collagen, contributing to the stability and structure of collagen fibers. Its incorporation into collagen molecules enhances the tensile strength and stability of connective tissues.

- Antioxidant Properties : Studies have suggested that hydroxyproline exhibits antioxidant activity, which may help in reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases.

- Regulation of Gene Expression : Hydroxyproline has been shown to influence the expression of genes involved in inflammatory responses and tissue repair, indicating its potential role as a signaling molecule in cellular processes.

Therapeutic Applications

The therapeutic implications of this compound are diverse:

- Wound Healing : Due to its role in collagen synthesis, hydroxyproline is being investigated for its potential to enhance wound healing processes.

- Fibrosis : Research indicates that hydroxyproline levels are elevated in fibrotic tissues, suggesting its involvement in fibrotic diseases. Targeting hydroxyproline metabolism may offer new therapeutic avenues for treating fibrosis-related conditions.

- Cancer Research : Some studies have explored the use of hydroxyproline derivatives as potential anti-cancer agents due to their ability to modulate tumor microenvironments and inhibit cancer cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activities and therapeutic potentials of cis-3-Hydroxypyrrolidine-2-carboxylic acid:

- Wound Healing Efficacy :

- Fibrosis Models :

- Cancer Cell Proliferation :

Data Tables

The following table summarizes key findings from recent studies on the biological activity of this compound:

Q & A

Q. What are the recommended protocols for synthesizing cis-3-hydroxypyrrolidine-2-carboxylic acid TFA salt, and how can its purity be validated?

Synthesis typically involves chiral pool strategies or stereoselective methods, such as enzymatic resolution or asymmetric catalysis, to achieve the cis-configuration. Post-synthesis, the compound is often isolated as a TFA salt to enhance stability. Purity validation requires a combination of analytical techniques:

Q. How should researchers handle and store this compound to maintain stability?

The TFA salt is hygroscopic and sensitive to hydrolysis. Recommendations include:

Q. What analytical methods are optimal for quantifying this compound in complex biological matrices?

For in vitro or in vivo studies:

- LC-MS/MS with deuterated internal standards to account for matrix effects.

- Ion-pair chromatography to improve retention of the polar carboxylic acid moiety.

- Solid-phase extraction (SPE) for sample cleanup, using hydrophilic-lipophilic balance (HLB) cartridges .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Discrepancies often arise from variations in crystallinity or residual TFA content. Methodological solutions include:

Q. What strategies are effective for studying the stereochemical influence of the cis-3-hydroxyl group on biological activity?

Comparative studies with its trans-isomer or hydroxyl-free analogs are critical. Approaches include:

Q. How does the TFA counterion impact the compound’s environmental persistence, and what disposal protocols are advised?

TFA is highly persistent in aquatic systems due to resistance to hydrolysis and photodegradation. While current environmental concentrations are deemed low-risk, researchers should:

Q. What experimental designs mitigate batch-to-batch variability in enantiomeric excess during scale-up?

Q. How can researchers address conflicting bioactivity data in literature for this compound?

Contradictions may stem from differences in assay conditions or impurity profiles. Solutions include:

- Strict adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when reporting results.

- Orthogonal assay validation (e.g., SPR vs. fluorescence polarization for binding affinity).

- Collaborative inter-laboratory studies to harmonize protocols .

Methodological Best Practices

- Data Analysis : Use non-linear regression for dose-response curves (e.g., Hill slopes) to account for allosteric effects.

- Contamination Control : Regularly calibrate HPLC systems to detect TFA leaching from columns.

- Ethical Compliance : Include environmental risk assessments in grant proposals involving large-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.